2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone
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Description
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds containing the piperazine moiety, demonstrating the versatility of these structures in chemical synthesis. For instance, the Biginelli reaction has been employed to synthesize novel dihydropyrimidinone derivatives containing the piperazine or morpholine moiety, showcasing a simple and efficient method for generating compounds with potential biological activity (Bhat et al., 2018).
Enzymatic Metabolism
Studies on compounds structurally related to the specified chemical have been conducted to understand their metabolic pathways, particularly focusing on their oxidative metabolism. For instance, the metabolism of a novel antidepressant involving piperazine was investigated, identifying the cytochrome P450 enzymes involved in its oxidative metabolism (Hvenegaard et al., 2012).
Electrochemical Synthesis
Electrochemical synthesis methods have been explored for the creation of new compounds featuring the piperazine unit. These studies highlight electrochemical approaches as valuable tools for synthesizing derivatives with potential pharmacological activities (Nematollahi et al., 2014).
Antimicrobial Activities
Research has also been conducted on synthesizing new 1,2,4-triazole derivatives containing the piperazine moiety, with some compounds demonstrating promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Pharmaceutical Applications
Further studies have explored the analgesic and anti-inflammatory activities of compounds containing piperazine or related moieties. These compounds showed higher activity than aspirin in some cases, indicating potential for pharmaceutical development (Palaska et al., 1993).
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14-17(24)4-3-16(21(14)26)18(25)12-23-8-6-22(7-9-23)11-15-2-5-19-20(10-15)28-13-27-19/h2-5,10,24,26H,6-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLLLIIRUKOZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.